SYNTi

Syntenin PDZ domain Protein-protein interaction

SYNTi is the definitive PDZ2-selective small molecule for dissecting syntenin-mediated exosome biology and metastasis. With sub-micromolar affinity (IC50 400 nM, LE 0.24) and validated PDZ2 stoichiometry (0.97), it uniquely enables selective blockade of PDZ2-dependent pathways—exosomal cargo loading (syntenin, ALIX, EpCAM) and MDA-MB-231 migration—without confounding PDZ1 inhibition or cytotoxicity. Ideal for mechanistic deconvolution, phenotypic screening, and structural biology (co-crystal structure PDB: 8AAP). Available in high purity (≥98%) for reliable, reproducible results.

Molecular Formula C28H24BrFN2O5
Molecular Weight 567.4 g/mol
Cat. No. B12398853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYNTi
Molecular FormulaC28H24BrFN2O5
Molecular Weight567.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br
InChIInChI=1S/C28H24BrFN2O5/c1-15(28(36)37)31-26(34)25(32-14-20-12-21(29)8-9-22(20)27(32)35)11-17-3-5-18(6-4-17)23-13-19(16(2)33)7-10-24(23)30/h3-10,12-13,15,25H,11,14H2,1-2H3,(H,31,34)(H,36,37)/t15-,25-/m0/s1
InChIKeyOIZONSTWGHXIOF-MQNRADLISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SYNTi: A Validated Small Molecule PDZ2 Domain Inhibitor for Syntenin-Targeted Research


SYNTi is a small molecule PDZ domain inhibitor that specifically targets the syndecan/syntenin protein-protein interaction [1]. It has been validated as a sub-micromolar inhibitor for the second PDZ domain (PDZ2) of syntenin [2], a scaffolding protein implicated in exosome biogenesis and cancer metastasis [3]. The compound exhibits an IC50 of 400 nM in AlphaScreen assays and a ligand efficiency (LE) of 0.24 . Its molecular formula is C28H24BrFN2O5 with a molecular weight of 567.4 g/mol .

Domain-Specific PDZ2 Inhibition vs. Pan-PDZ or Alternative Scaffold Approaches


Syntenin possesses two tandem PDZ domains (PDZ1 and PDZ2) that engage distinct protein partners and signaling pathways [1]. While alternative inhibitors like PDZ1i target the PDZ1 domain and dual-targeting agents like IVMT-Rx-3 or SPDZi1 engage both domains, SYNTi is characterized as a PDZ2-selective small molecule [2]. The functional consequences of inhibiting PDZ1 versus PDZ2 are not equivalent; PDZ2 inhibition has been specifically linked to disruption of exosomal cargo sorting (syndecan, EpCAM) and impairment of breast cancer cell migration [3]. Substituting SYNTi with a pan-PDZ inhibitor or a PDZ1-selective agent alters the biological readout, making domain-specific tools essential for mechanistic deconvolution and for applications where selective PDZ2 blockade is the experimental objective [4].

SYNTi Quantitative Differentiation from Key Syntenin PDZ Inhibitor Comparators


SYNTi PDZ2 Binding Affinity (KD) and Stoichiometry vs. Dual-Targeting Inhibitor SPDZi1

SYNTi binds to the PDZ2 domain of syntenin with a KD of 1.2 µM as measured by surface plasmon resonance (SPR) . In contrast, the dual-targeting inhibitor SPDZi1 (Z3322068027) binds both PDZ1 and PDZ2 domains, with reported IC50 values of 0.22 µM for PDZ1 and 0.65 µM for PDZ2 [1]. SYNTi's binding stoichiometry is 0.97, confirming exclusive PDZ2 engagement, whereas SPDZi1 engages both domains [1]. This domain selectivity is critical for dissecting PDZ2-specific functions in syntenin biology.

Syntenin PDZ domain Protein-protein interaction Binding affinity

SYNTi Functional Anti-Invasion Activity in Breast Cancer Cells Relative to PDZ1i

In a comparative study using the MDA-MB-231 metastatic breast cancer invasion assay, SYNTi was used as a reference PDZ2 inhibitor alongside PDZ1i (a PDZ1-selective inhibitor) and novel derivatives [1]. The lead derivative SFG412 displayed anti-invasion activity equivalent to PDZ1i (0.93 ± 0.10 vs. 1.00 ± 0.10-fold change in invasion) [1]. While direct quantitative comparison between SYNTi and PDZ1i in this assay was not reported, SYNTi is established to impair MDA-MB-231 cell migration at 1-100 µM concentrations without cytotoxicity up to 100 µM . This functional profile positions SYNTi as a validated PDZ2-selective tool for migration/invasion studies, distinct from PDZ1i's PDZ1-targeting mechanism.

Breast cancer Cell invasion MDA-MB-231 PDZ inhibitor

SYNTi Affinity and Ligand Efficiency Benchmarking Against Early Syntenin Inhibitors

SYNTi exhibits a reported KD of 0.400 µM for syntenin binding, with a ligand efficiency (LE) of 0.24 . Compared to earlier small molecule syntenin ligands, SYNTi represents a 20-60-fold improvement in affinity over previously reported compounds [1]. Specifically, initial aryl analog hits displayed affinities of 33-47 µM [2], and N-acetoalkyl-L-valine derivatives showed affinities around 400 µM [2]. SYNTi's sub-micromolar potency and favorable LE of 0.24 place it among the more ligand-efficient syntenin PDZ inhibitors reported to date.

Syntenin PDZ inhibitor Ligand efficiency Binding affinity

Cytotoxicity Profile and Cellular Tolerability in Breast Cancer Models

SYNTi is non-cytotoxic to MDA-MB-231 breast carcinoma cells at concentrations up to 100 µM, both in wild-type cells and in syntenin-knockout (KO) cells . This lack of overt cytotoxicity at concentrations well above its biochemical IC50 (0.4 µM) indicates a clean cellular profile suitable for functional assays. In contrast, some PDZ inhibitors may exhibit off-target cytotoxicity at higher concentrations. The selectivity window (IC50 = 0.4 µM vs. non-cytotoxic at 100 µM, >250-fold) supports SYNTi's use in extended cellular assays without confounding cell death artifacts.

Cytotoxicity MDA-MB-231 Breast cancer PDZ inhibitor

SYNTi Application Scenarios for Academic and Industrial Research Programs


PDZ2 Domain-Specific Functional Dissection in Syntenin Signaling

SYNTi enables researchers to selectively block the PDZ2 domain of syntenin while leaving PDZ1 function intact. This is essential for experiments designed to assign specific biological outcomes (e.g., exosome cargo sorting, cell migration, syndecan trafficking) to PDZ2-mediated interactions rather than PDZ1-mediated events [1][2]. The exclusive PDZ2 binding (stoichiometry 0.97) makes SYNTi a definitive tool for this purpose [2].

Breast Cancer Cell Migration and Invasion Studies

SYNTi impairs migration of MDA-MB-231 breast cancer cells at concentrations of 1-100 µM without inducing cytotoxicity [1]. This profile makes SYNTi suitable for investigating PDZ2-dependent mechanisms of breast cancer metastasis, including transwell migration assays, wound healing assays, and 3D invasion models. Its non-cytotoxic nature allows for extended time-course experiments without confounding cell death artifacts [1].

Exosome Biogenesis and Cargo Sorting Research

Pharmacological inhibition of the syntenin PDZ2 domain has been shown to impair exosomal loading of syntenin, ALIX, SDC4, and EpCAM in MCF-7 breast carcinoma cells [1]. SYNTi, as a validated PDZ2 inhibitor, is applicable for studies examining the role of syntenin PDZ2 in exosome biogenesis, cargo selection, and intercellular communication. This is particularly relevant for oncology research where tumor-derived exosomes contribute to metastatic niche formation [2].

Structure-Based Drug Discovery and Fragment-Based Lead Optimization

The co-crystal structure of SYNTi bound to the syntenin PDZ tandem (PDB: 8AAP) provides atomic-level detail of its binding mode [1]. This structural information supports rational design of next-generation syntenin inhibitors, fragment-based screening campaigns, and computational chemistry efforts aimed at improving PDZ2 affinity or selectivity. The ligand efficiency (LE = 0.24) serves as a benchmark for optimizing fragment-derived leads [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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